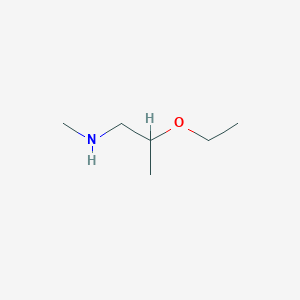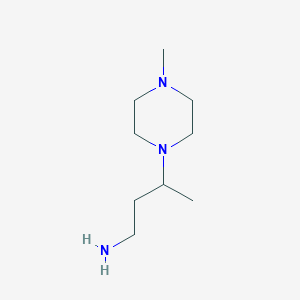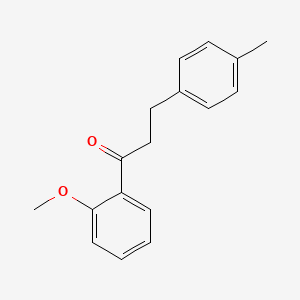
2'-Methoxy-3-(4-methylphenyl)propiophenone
Overview
Description
2’-Methoxy-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32 g/mol . The IUPAC name for this compound is 1-(2-methoxyphenyl)-3-(4-methylphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for 2’-Methoxy-3-(4-methylphenyl)propiophenone is 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-3-(4-methylphenyl)propiophenone include a molecular weight of 254.32 g/mol and a molecular formula of C17H18O2 . The compound has an InChI code of 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 .Scientific Research Applications
Organophosphorus Compound Reactions
The compound 2'-Methoxy-3-(4-methylphenyl)propiophenone, similar to 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, may be used in reactions with aromatic dihydroxy compounds. This can be a route to synthesize 1,3,2-dioxaphospholane-2-sulfide derivatives, which have potential applications in various chemical processes (Shabana, Osman, & Atrees, 1994).
Thermochemical Properties
Methoxyphenols, which include derivatives of 2'-Methoxy-3-(4-methylphenyl)propiophenone, exhibit unique thermochemical properties. They form strong intermolecular and intramolecular hydrogen bonds in condensed matter, making them important in the study of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Biomass Proxies
Methoxyphenols are used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. This can be crucial in understanding environmental and ecological changes (Vane & Abbott, 1999).
Oxidative Acetoxylation
In chemical synthesis, derivatives of 2'-Methoxy-3-(4-methylphenyl)propiophenone can undergo oxidative acetoxylation. This process is used in the synthesis of indole and quinoline derivatives, which are important in pharmaceutical research (Quideau et al., 2001).
Solute-Solvent Complexes
Studies on 2-methoxyphenol, a related compound, show its ability to form weak complexes with solvents like toluene. This property is significant in understanding chemical bonding and complex formation (Zheng et al., 2006).
Antibacterial Properties
Certain bromophenols, structurally similar to 2'-Methoxy-3-(4-methylphenyl)propiophenone, have been identified as having antibacterial properties. This is particularly relevant in the search for new antibiotics and antimicrobial agents (Xu et al., 2003).
Safety and Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes. If inhaled, one should move to fresh air. If swallowed, it is advised to drink water and consult a doctor if feeling unwell .
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHEFUMOPOGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644110 | |
| Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-48-4 | |
| Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




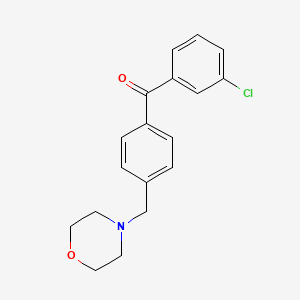



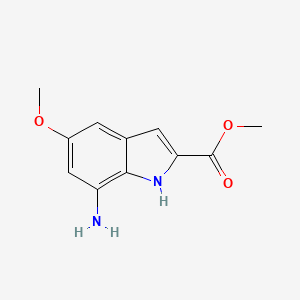

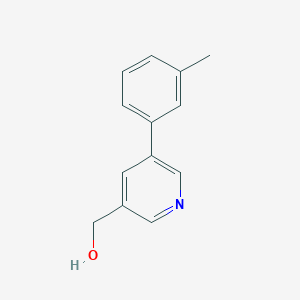

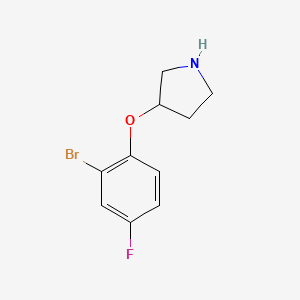
![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)

